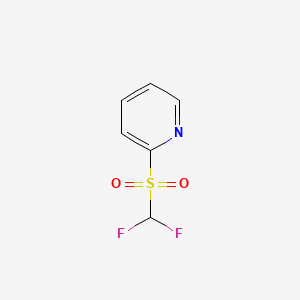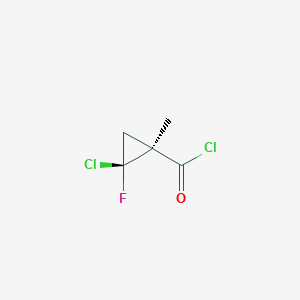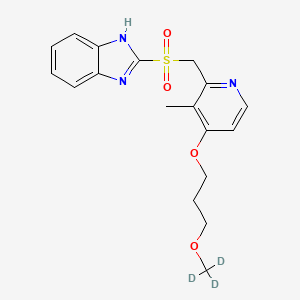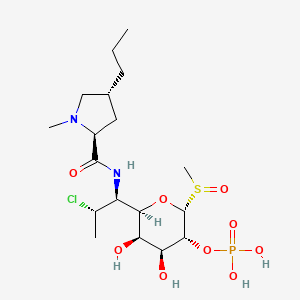
2-Thio-dT CEP
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-THIO-DT CEP is C48H55N4O8PS . It has a molecular weight of 879.02 . The InChI Key is GVVGJTVZBFRCKQ-GRZLEUACSA-N.
Chemical Reactions Analysis
Oligos containing 2-thio-dT are useful in examining protein-DNA interaction by acting as photosensitizing probes . The thiocarbonyl group in 2-thio-dT is especially interesting as it is available to react with compounds associating with the minor groove of DNA .
Physical and Chemical Properties Analysis
The compound is stable and should be stored in refrigerated conditions, between 2-8°C . It has a stability of 2-3 days . The diluent is anhydrous acetonitrile .
Wissenschaftliche Forschungsanwendungen
Protein-DNA-Interaktionsstudien
2-Thio-dT CEP wird in der Untersuchung von Protein-DNA-Interaktionen verwendet. Es wirkt als photosensibilisierende Sonde, die sich besonders gut für die Untersuchung dieser Interaktionen eignet . Die Thiocarbonylgruppe in 2-Thio-dT ist reaktiv mit Verbindungen, die sich mit der kleinen Furche der DNA assoziieren, was eine Methode zur Untersuchung von DNA-bindenden Proteinen bietet.
Oligonukleotid-Therapeutika
Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung von Oligonukleotid-Therapeutika. Sie wird bei der Synthese von modifizierten Oligonukleotiden verwendet, die Anwendungen in der Therapie, Diagnostik und Forschung haben . Die Modifikationen können die Stabilität und Bindungsspezifität dieser therapeutischen Oligos verbessern.
Photo-Vernetzung und Photoaffinitätsmarkierung
This compound ist eine Schlüsselkomponente in Photo-Vernetzungs- und Photoaffinitätsmarkierungsexperimenten. Diese Techniken sind essentiell für die Untersuchung von Nukleinsäurestrukturen und -interaktionen sowie für die Identifizierung der Lokalisation von Nukleinsäuren in Zellen .
Chemie von oxidierten Phospholipiden und Krankheitseinblicke
Die Chemie von oxidierten Phospholipiden, die mit this compound verwandt sind, ist entscheidend für das Verständnis verschiedener Krankheiten wie altersbedingter Makuladegeneration, Autismus, Krebs und Wundheilung. Diese Forschung liefert molekulare Einblicke in die Pathogenese dieser Erkrankungen.
Entwicklung von Phospholipase-Assays
Thio-basierte Assays für Phospholipase A2 wurden unter Verwendung von this compound entwickelt. Diese Assays sind entscheidend für das Verständnis der Funktion des Enzyms in biologischen Prozessen und haben Auswirkungen auf die Untersuchung von Entzündungen und anderen Krankheiten.
Biochemische und pharmazeutische Analyse
This compound findet Anwendungen in der biochemischen und pharmazeutischen Analyse, insbesondere in der Kapillarelektrochromatographie (CEC). Diese Technik wird zur Analyse von biochemischen Verbindungen, Pharmazeutika, Lebensmitteln, Naturprodukten und Umweltproben verwendet.
Pädagogische Ansätze in der Chemie
Die Verbindung wird auch in pädagogischen Einrichtungen eingesetzt, insbesondere im Studium kolloidaler Systeme. Sie verbessert das Lernen in der Chemie durch den Chemo-Entrepreneurship (CEP)-Ansatz, kombiniert mit der Vision von Wissenschaft, Umwelt, Technologie und Gesellschaft (SETS).
Anti-Angiogenese-Therapie bei Krebs
In der Krebsforschung werden this compound-bezogene Studien zur Entwicklung von Anti-Angiogenese-Therapien eingesetzt. Zirkulierende periphere Blutendothelzellen (CECs) und ihre Vorläufer-Subset (CEPs) werden als quantitative, stellvertretende pharmakodynamische Marker validiert.
Wirkmechanismus
Target of Action
2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .
Mode of Action
The mode of action of this compound involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing this compound exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .
Pharmacokinetics
It is known that the compound is used in scientific research due to its unique properties
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
2-THIO-DT CEP plays a significant role in biochemical reactions, particularly in the study of protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Cellular Effects
This compound influences cell function by acting as a photosensitizing probe, which is particularly useful for examining protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its thiocarbonyl group, which is available to react with compounds associating with the minor groove of DNA . This interaction provides a method to study DNA-binding proteins .
Metabolic Pathways
This compound is involved in the study of protein-DNA interactions . Specific metabolic pathways that this compound is involved in are not currently known.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-THIO-DT CEP can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of the intermediate 2-thio-2'-deoxyuridine, which is then coupled with a phosphoramidite derivative to yield the final product.", "Starting Materials": [ "2'-deoxyuridine", "thiophosphoryl chloride", "triethylamine", "diisopropylethylamine", "dimethylformamide", "acetic anhydride", "tetrazole", "4,4'-dimethoxytrityl chloride", "iodine", "trimethylsilyl chloride", "1H-tetrazole-1-ethyldimethylamino", "tetrahydrofuran", "2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite" ], "Reaction": [ {"Reactant": "2'-deoxyuridine", "Reagent": "thiophosphoryl chloride, triethylamine", "Product": "2-thio-2'-deoxyuridine"}, {"Reactant": "2-thio-2'-deoxyuridine", "Reagent": "diisopropylethylamine, dimethylformamide, acetic anhydride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine", "Reagent": "iodine, trimethylsilyl chloride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)", "Reagent": "tetrazole, tetrahydrofuran", "Product": "2-THIO-DT CEP"} ] } | |
CAS-Nummer |
156783-23-2 |
Molekularformel |
C48H55N4O8PS |
Molekulargewicht |
879.022 |
IUPAC-Name |
[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1 |
InChI-Schlüssel |
GVVGJTVZBFRCKQ-GRZLEUACSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)


![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)




